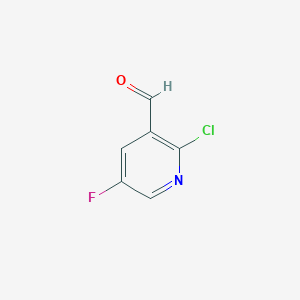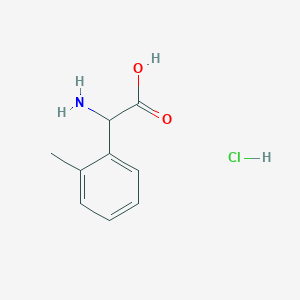
(2-甲基苯基)氨基乙酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Amino(2-methylphenyl)acetic acid hydrochloride” is a compound with the CAS Number: 79823-92-0 . It has a molecular weight of 215.68 and its IUPAC name is [(2-methylbenzyl)amino]acetic acid hydrochloride . It is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of amino acids can be achieved through various methods. One common method is the amidomalonate synthesis . This involves a base abstracting a proton from the alpha carbon, which is then alkylated with an alkyl halide. Both the hydrolysis of the esters and the amide protecting group under aqueous acidic conditions generates the α-amino acid .Molecular Structure Analysis
The InChI code for “Amino(2-methylphenyl)acetic acid hydrochloride” is 1S/C10H13NO2.ClH/c1-8-4-2-3-5-9 (8)6-11-7-10 (12)13;/h2-5,11H,6-7H2,1H3, (H,12,13);1H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
Amino acids, including “Amino(2-methylphenyl)acetic acid hydrochloride”, can act as both acids and bases . At a certain pH value, nearly all the amino acid molecules exist as zwitterions. If acid is added to a solution containing the zwitterion, the carboxylate group captures a hydrogen (H+) ion, and the amino acid becomes positively charged. If base is added, ion removal of the H+ ion from the amino group of the zwitterion produces a negatively charged amino acid .Physical And Chemical Properties Analysis
“Amino(2-methylphenyl)acetic acid hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 215.68 . Amino acids are generally soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .作用机制
Amino(2-methylphenyl)acetic acid hydrochloride acts as an agonist at the Amino(2-methylphenyl)acetic acid hydrochloride receptor, which is a type of ionotropic glutamate receptor. It binds to the Amino(2-methylphenyl)acetic acid hydrochloride receptor and activates it, leading to the influx of calcium ions into the cell. This influx of calcium ions activates a variety of intracellular signaling pathways, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
Amino(2-methylphenyl)acetic acid hydrochloride has a variety of biochemical and physiological effects. It has been shown to activate the Amino(2-methylphenyl)acetic acid hydrochloride receptor, leading to increased calcium influx into the cell. This influx of calcium activates a variety of intracellular signaling pathways, leading to the release of neurotransmitters, the activation of enzymes, and the regulation of gene expression. It also has been shown to have neuroprotective effects, as it has been shown to reduce the damage caused by oxidative stress and excitotoxicity.
实验室实验的优点和局限性
Amino(2-methylphenyl)acetic acid hydrochloride is a widely used research chemical in scientific laboratories due to its wide range of applications. It has the advantage of being easy to synthesize and is relatively inexpensive. However, it has the limitation that it has a short half-life, so it must be used quickly after synthesis.
未来方向
Amino(2-methylphenyl)acetic acid hydrochloride has a variety of applications in scientific research, and there are many potential future directions for its use. These include further studies into its mechanism of action, its potential use as a therapeutic agent, and its potential use as a diagnostic tool. Additionally, further studies into its synthesis, its stability, and its potential interactions with other compounds are needed. Additionally, further studies into its potential neurotoxic and neuroprotective effects are needed.
合成方法
Amino(2-methylphenyl)acetic acid hydrochloride can be synthesized through the reaction of 2-methylphenylacetic acid with hydrochloric acid. The reaction takes place in a two-step process. First, the 2-methylphenylacetic acid is reacted with hydrochloric acid to form a solution of 2-methylphenylacetic acid hydrochloride. This solution is then heated to a temperature of 80-90°C and stirred for 1-2 hours to complete the reaction.
科学研究应用
天然产物的结构修饰
氨基酸,包括(2-甲基苯基)氨基乙酸盐酸盐,常用于天然产物的结构修饰。它们在水中高度溶解,并具有广泛的活性。 将氨基酸引入天然产物有望提高这些产物的性能并最大限度地减少其不良影响 .
药物合成
氨基酸的结构简单多样,其药理活性广泛。 这些特点通常应用于药物合成和结构修饰 .
增强人参皂苷活性
研究人员已将氨基酸引入人参皂苷,并获得了具有增强活性的 人参皂苷氨基酸衍生物 .
抗肿瘤作用
抗HIV作用
氨基酸,包括(2-甲基苯基)氨基乙酸盐酸盐,已被研究其潜在的抗HIV作用 .
慢性肝病的治疗
安全和危害
属性
IUPAC Name |
2-amino-2-(2-methylphenyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6-4-2-3-5-7(6)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJXKWGGOWIUKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

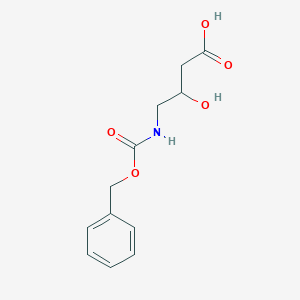

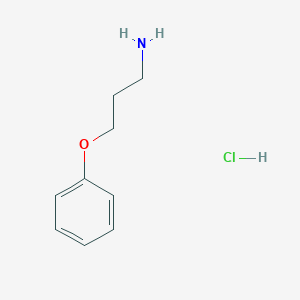
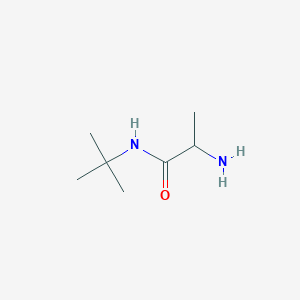
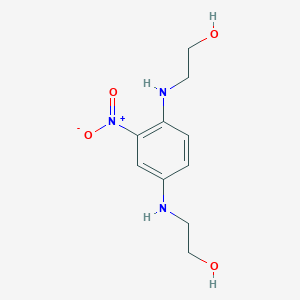
![1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B113079.png)
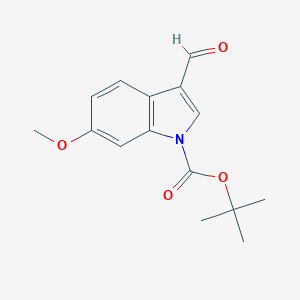
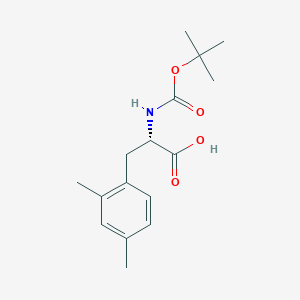
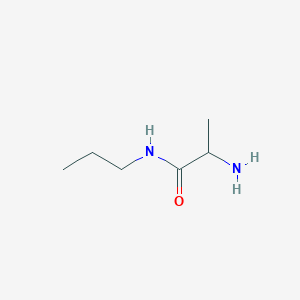



![[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine](/img/structure/B113093.png)
